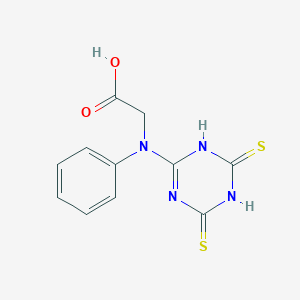
2-(N-CARBOXYMETHYL-N-PHENYL)AMINO-4,6-DIMERCAPTO-1,3,5-TRIAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid is a heterocyclic compound that features a triazine ring, which is known for its diverse applications in various fields of chemistry and biology. This compound is particularly notable for its potential in forming stable complexes with metals, making it useful in various industrial and research applications .
準備方法
Synthetic Routes and Reaction Conditions: The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions: 2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium carbonate.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including catalysts and polymers.
作用機序
The mechanism of action of 2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various biological molecules, potentially inhibiting or modifying their activity. The triazine ring and mercapto groups play a crucial role in these interactions, facilitating the binding to metal ions and other targets .
類似化合物との比較
- 2,4,6-Tris(phenylamino)-1,3,5-triazine
- 2,4,6-Tris(mercapto)-1,3,5-triazine
- 2,4,6-Tris(alkylamino)-1,3,5-triazine
Comparison: Compared to other similar compounds, 2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid is unique due to the presence of both mercapto and phenylamino groups. This dual functionality enhances its ability to form stable complexes with a wide range of metal ions, making it more versatile in various applications .
生物活性
2-(N-Carboxymethyl-N-phenyl)amino-4,6-dimercapto-1,3,5-triazine (CAS No. 175161-86-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its ability to form stable complexes with metal ions, which plays a crucial role in its biological interactions.
- Molecular Formula : C11H10N4O2S2
- Molecular Weight : 294.35 g/mol
- Structure : The compound features a triazine ring with mercapto (-SH) groups that are pivotal for its reactivity and interaction with biological molecules.
The biological activity of this compound is primarily attributed to its ability to form stable metal complexes. These complexes can modulate the activity of various biomolecules, including enzymes and receptors, potentially leading to therapeutic effects such as antimicrobial and anticancer activities .
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. This was demonstrated through various assays, including the DPPH assay, which measures the ability to scavenge free radicals. The compound's mercapto groups contribute to its effectiveness in neutralizing reactive oxygen species (ROS), thus protecting cellular components from oxidative damage .
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.
Anticancer Potential
In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. The presence of the triazine ring allows for interaction with DNA and RNA, potentially interfering with replication processes. Cytotoxicity assays revealed that treatment with this compound led to decreased viability in various cancer cell lines, including breast and prostate cancer cells .
Case Studies
特性
IUPAC Name |
2-(N-[4,6-bis(sulfanylidene)-1H-1,3,5-triazin-2-yl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S2/c16-8(17)6-15(7-4-2-1-3-5-7)9-12-10(18)14-11(19)13-9/h1-5H,6H2,(H,16,17)(H2,12,13,14,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKZRRQKYYSXNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)C2=NC(=S)NC(=S)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629211 |
Source


|
| Record name | N-[4,6-Bis(sulfanylidene)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175161-86-1 |
Source


|
| Record name | N-[4,6-Bis(sulfanylidene)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













